3-Chloro-1H-indol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2 |
|---|---|
Molecular Weight |
166.61 g/mol |
IUPAC Name |
3-chloro-1H-indol-4-amine |
InChI |
InChI=1S/C8H7ClN2/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,11H,10H2 |
InChI Key |
FXSNYOXDMVSVLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2Cl)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 1h Indol 4 Amine and Its Direct Precursors
Established Synthetic Routes to Substituted Indoles
The synthesis of the indole (B1671886) nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed over more than a century. These routes provide the foundational frameworks upon which specific, functionalized indoles like 3-Chloro-1H-indol-4-amine are built.
Classical and Modern Adaptations of Indole Syntheses (e.g., Fischer Indole Synthesis)
The Fischer Indole Synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles. chemicalbook.com The reaction involves heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The process commences with the formation of a phenylhydrazone, which then isomerizes to an enamine. A critical researchgate.netresearchgate.net-sigmatropic rearrangement follows, leading to the loss of ammonia (B1221849) and subsequent aromatization to yield the indole ring.
Modern adaptations have expanded the scope of the Fischer synthesis. For instance, the use of microwave irradiation can accelerate the reaction, while a broader range of acid catalysts, including Lewis acids and solid-supported acids, have been employed to optimize yields and conditions. A notable variation involves the reaction of N-(3-nitrophenyl)-N'-propylidene-hydrazine in polyphosphoric acid and toluene, which upon heating, yields a mixture of 3-methyl-4-nitro-1H-indole and 3-methyl-6-nitro-1H-indole, demonstrating the synthesis of nitro-substituted indoles through this classical route. chemicalbook.com
Reductive Cyclization and Amination Strategies for Indole Formation
Reductive cyclization methods provide a powerful alternative for indole synthesis, often starting from ortho-substituted nitroaromatics. The Batcho-Leimgruber indole synthesis is a prominent example, capable of producing a wide variety of substituted indoles. This two-step process begins with the reaction of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-enamine of a nitroarene. researchgate.netresearchgate.net Subsequent reductive cyclization of this intermediate, using reducing agents like palladium on carbon (Pd/C) with hydrogen, Raney nickel, or iron in acetic acid, yields the indole ring. researchgate.netorgsyn.org This method is particularly valuable for synthesizing indoles with specific substitution patterns, as demonstrated in the synthesis of (4-nitro-1H-indol-6-yl)phosphonates. researchgate.net
Another significant strategy is the Reissert indole synthesis , which involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. The resulting pyruvate (B1213749) derivative is then subjected to reductive cyclization to form a 2-carboxyindole. orgsyn.org These reductive strategies are crucial as they can accommodate the nitro group, a key precursor to the amine functionality required in the target molecule. acs.org
Targeted Synthesis of this compound Precursors
The direct synthesis of this compound hinges on the preparation of a key intermediate, 3-chloro-4-nitro-1H-indole . The synthetic strategy logically involves the formation of a 4-nitroindole, followed by chlorination at the C-3 position, and finally, reduction of the nitro group.
Synthesis of Halogenated Indole Intermediates
The introduction of a chlorine atom at the 3-position of the indole ring is a critical step. The precursor for this transformation is typically 4-nitro-1H-indole . The synthesis of 4-nitro-1H-indole itself can be achieved through established methods, such as the one detailed in Organic Syntheses, which starts from 2-methyl-3-nitroaniline. orgsyn.org This aniline (B41778) is first converted to an ethyl N-(2-methyl-3-nitrophenyl)formimidate, which then undergoes cyclization in the presence of diethyl oxalate and potassium ethoxide to yield 4-nitroindole. orgsyn.org
Once 4-nitro-1H-indole is obtained, it can be chlorinated to produce the key intermediate, 3-chloro-4-nitro-1H-indole. smolecule.com This electrophilic substitution reaction targets the electron-rich C-3 position of the indole ring. Reagents commonly used for such chlorinations include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The reaction conditions are typically controlled to ensure selective monochlorination at the desired position.
| Starting Material | Reagent | Product | Reference |
| 4-nitro-1H-indole | Chlorinating Agent (e.g., NCS) | 3-chloro-4-nitro-1H-indole | smolecule.com |
Introduction of Amine Functionality via Nitro Group Reduction
The final and crucial step in the synthesis of this compound is the reduction of the nitro group at the C-4 position of the 3-chloro-4-nitro-1H-indole intermediate. This transformation converts the electron-withdrawing nitro group into the electron-donating amino group. smolecule.com
Catalytic hydrogenation is a highly effective and clean method for the reduction of aromatic nitro groups to amines. This method offers high chemoselectivity, often leaving other functional groups, including the chloro substituent and the indole ring itself, intact. google.com
The reaction is typically carried out by treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. acs.org The reaction is usually performed in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. acs.org
A representative procedure involves suspending 3-chloro-4-nitro-1H-indole in a suitable solvent like ethanol with a catalytic amount of 10% Pd/C. The mixture is then subjected to a hydrogen atmosphere until the reduction is complete. smolecule.comacs.org Filtration to remove the catalyst and evaporation of the solvent yields the desired product, this compound.
| Substrate | Catalyst | Reducing Agent | Product | Reference |
| 3-chloro-4-nitro-1H-indole | Pd/C | H₂ | This compound | smolecule.comacs.org |
| 4-Nitro-1-TIPS-indole | 10% Pd/C | H₂ | 1-(Triisopropylsilyl)-1H-indol-4-amine | acs.org |
Other reducing systems, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, can also be employed for nitro group reductions, though catalytic hydrogenation is often preferred for its milder conditions and cleaner reaction profile. orgsyn.org
Novel and Advanced Synthetic Approaches for this compound Analogs
The indole scaffold is a privileged structure in medicinal chemistry, prompting continuous development of innovative synthetic methods to access diverse analogs with improved efficiency and sustainability.
Metal-Catalyzed Coupling Reactions for Indole Core Formation
Transition metal-catalyzed reactions are powerful tools for constructing the indole nucleus and introducing a variety of substituents. These methods offer high efficiency and broad substrate scope.
A sequential metal-catalyzed approach can be used to construct 2-amido-indoles from ortho-haloaryl acetylenic bromides. nih.gov The process involves an initial copper-catalyzed amidation followed by a palladium-catalyzed intramolecular C-N bond formation to yield the indole ring. nih.gov Gold-catalyzed reactions have also been employed, for instance, in the hydroamination of alkynes to form indole structures. mdpi.com Dual catalysis systems, such as gold/ruthenium, have enabled the synthesis of 2,3-disubstituted indoles under mild, base-free conditions using visible light for photoredox catalysis. mdpi.com
Table 2: Examples of Metal-Catalyzed Reactions for Indole Synthesis
| Reaction Type | Catalyst System | Reactants | Key Feature |
|---|---|---|---|
| Sequential Amidation/Cyclization | Cu/Pd | ortho-haloaryl acetylenic bromides, amides | Forms 2-amido-indoles. nih.gov |
| Hydroamination/Cyclization | Gold complexes | 2-(phenylethynyl)aniline, cyclohexanone | Cascade reaction to form indoles. mdpi.com |
| Dual Catalysis | Gold/Ruthenium | Not specified | Synthesis of 2,3-disubstituted indoles under mild conditions. mdpi.com |
Multicomponent Reaction Strategies Involving Indole Scaffolds
Multicomponent reactions (MCRs) are highly efficient, combining three or more reactants in a single step to create complex molecules. researchgate.net This approach is valued for its atom economy and operational simplicity. tandfonline.com
One strategy involves the reaction of 4-aminoindoles, which can act as C,N-1,4-bisnucleophiles, in three-component reactions to build tricyclic indoles with 3,4-fused seven-membered rings. beilstein-journals.orgscispace.com For example, a copper-catalyzed three-component reaction of 4-aminoindoles, aldehydes, and alkynes can produce these complex structures. beilstein-journals.org Another MCR approach for synthesizing 3-substituted indoles involves the one-pot reaction of an indole, an aldehyde, and a nucleophile, often facilitated by a base and subsequent acidification. tandfonline.com A sustainable MCR for de novo indole synthesis uses anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides in an Ugi reaction followed by acid-induced cyclization, avoiding the need for a metal catalyst. rsc.org
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to indole synthesis aims to reduce environmental impact by using safer solvents, minimizing waste, and employing recyclable catalysts. openmedicinalchemistryjournal.comresearchgate.net
A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives like water or polyethylene (B3416737) glycol (PEG), or by eliminating the solvent altogether. openmedicinalchemistryjournal.com Solvent-free synthesis of 3-substituted indoles has been achieved using ball milling, which provides a unique reaction environment and eliminates the need for bulk solvents. rsc.org Water has been used as a solvent for the synthesis of 3-substituted indoles, often with the aid of a surfactant like sodium lauryl sulfate (B86663) (SDS) acting as an organocatalyst. rsc.org The use of microwave irradiation is another green technique that can accelerate reactions, often under solvent-free conditions or with green solvents, leading to high yields in shorter reaction times. tandfonline.com
The development of heterogeneous and recyclable catalysts is crucial for sustainable synthesis. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.
Examples of such systems include:
Copper-aluminium hydrotalcite (CuAl–HT) : A recyclable catalyst developed for the synthesis of indoles via intramolecular dehydrogenative N-heterocyclization. rsc.orgrsc.org
Cobalt-rhodium heterobimetallic nanoparticles (Co₂Rh₂/C) : Used for the reductive cyclization of 2-(2-nitroaryl)acetonitriles, this catalyst can be reused more than ten times without losing activity. organic-chemistry.org
HClO₄–SiO₂ : A solid acid catalyst that is heterogeneous, reusable, and efficient for synthesizing bis-indolylmethanes at room temperature. researchgate.net
Iron-containing ionic liquids : These have been shown to be efficient and recyclable catalysts for the synthesis of C3-substituted indole derivatives under neat conditions. aablocks.com
Copper supported on modified lignosulfonate (LS-FAS-Cu) : A robust, heterogeneous catalyst that has proven effective in the three-component synthesis of tricyclic indoles and is recyclable. beilstein-journals.org
Table 3: Green and Sustainable Catalytic Systems for Indole Synthesis
| Catalyst System | Reaction Type | Key Advantages |
|---|---|---|
| CuAl–HT | Intramolecular N-heterocyclization | Recyclable, inexpensive base-metal catalyst. rsc.orgrsc.org |
| Co₂Rh₂/C Nanoparticles | Reductive Cyclization | Highly active and reusable under mild conditions. organic-chemistry.org |
| HClO₄–SiO₂ | Friedel-Crafts type reaction | Heterogeneous, reusable, room temperature conditions. researchgate.net |
| Iron-containing Ionic Liquid | Friedel-Crafts alkylation | Recyclable, solvent-free conditions. aablocks.com |
Enantioselective Synthesis of Chiral Derivatives
The creation of chiral molecules, particularly those with specific three-dimensional arrangements (enantiomers), is a cornerstone of modern pharmaceutical and materials science. Chiral amines, in particular, are vital components of numerous drugs and biologically active compounds. nih.gov The enantioselective synthesis of derivatives of this compound, while a highly specific goal, can be understood through broader strategies applied to the 4-aminoindole (B1269813) scaffold. These strategies primarily involve catalytic asymmetric reactions, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other, and chiral pool synthesis, which uses naturally occurring chiral molecules as starting materials. nih.govnumberanalytics.com
Catalytic Asymmetric Methodologies for 4-Aminoindole Derivatives
While direct enantioselective synthesis starting from this compound is not extensively documented, significant progress has been made in the asymmetric functionalization of the parent 4-aminoindole core. These methods provide a framework for the potential synthesis of chiral derivatives. The primary approach is the catalytic asymmetric Friedel-Crafts (F-C) reaction, which introduces a substituent at a specific position on the indole ring with high stereocontrol. nih.gov
Organocatalytic Friedel-Crafts Alkylation:
The 4-amino group on the indole ring acts as a powerful directing group, guiding new substituents to specific positions on the molecule's benzene (B151609) ring, most notably the C7 position. rsc.orgresearchgate.net Chiral phosphoric acids (CPAs) have emerged as highly effective organocatalysts for these transformations. They activate the electrophile and control the stereochemical outcome of the reaction.
For instance, a highly regio- and enantioselective Friedel-Crafts alkylation at the C7-position of 4-aminoindoles has been achieved using various electrophiles, such as β,γ-unsaturated α-ketoesters and β,γ-alkynyl-α-ketoimines. nih.govrsc.org These reactions produce C7-functionalized chiral indole derivatives in high yields and with excellent enantioselectivities (up to 99% ee). rsc.org
| Catalyst | Substrate (4-Aminoindole) | Electrophile | Product | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid (CPA) | N-Me-4-aminoindole | β,γ-Unsaturated α-ketoester | C7-alkylated 4-aminoindole | High | up to 94 | nih.gov |
| Chiral Phosphoric Acid (CPA) | N-Alkyl-4-aminoindole | β,γ-Alkynyl-α-ketoimine | C7-alkylated 4-aminoindole | up to 98 | up to 99 | rsc.org |
| Chiral Phosphoric Acid (CPA) | N-Me-4-aminoindole | Trifluoromethyl Ketone | C7-alkylated 4-aminoindole with tertiary alcohol | up to 98 | >99 | researchgate.net |
N-Heterocyclic Carbene (NHC) Catalyzed Annulation:
Another advanced strategy involves the use of N-Heterocyclic Carbenes (NHCs) as organocatalysts. These catalysts can initiate a sequence of reactions, such as a Friedel-Crafts alkylation followed by an annulation (ring-forming) step. This approach has been successfully used for the enantioselective annulation of 4-aminoindoles with α-bromocinnamic aldehydes. nih.govacs.org The process yields complex, chiral-fused indole structures with high efficiency and stereocontrol, demonstrating the utility of the 4-aminoindole scaffold in building intricate molecular architectures. nih.gov
| Catalyst | Substrate (4-Aminoindole) | Reagent | Product | Yield (%) | er (enantiomeric ratio) | Reference |
| Aminoindanol-derived Triazolinium Salt | N-PMB-4-aminoindole | α-Bromocinnamic aldehyde | Chiral Annulated Indole | 86 | 96:4 | nih.gov |
| ent-pre-C2 (catalyst) | N-PMB-4-aminoindole | α-Bromocinnamic aldehyde | Enantiomer of Chiral Annulated Indole | 90 | 98:2 | nih.govacs.org |
Chiral Pool Synthesis
Chiral pool synthesis is a foundational strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. numberanalytics.comsciencenet.cn This approach incorporates a pre-existing stereocenter from the chiral pool into the target molecule, avoiding the need for a complex asymmetric induction step. escholarship.orgresearchgate.net
While specific examples detailing the use of this compound in a chiral pool approach are not prominent, the principle remains a viable pathway. A synthesis could theoretically commence from a chiral building block that is then elaborated to construct the substituted indole framework. For example, a chiral amine could be used to introduce the stereocenter, followed by the construction of the indole ring system and subsequent chlorination. This strategy's success hinges on identifying a suitable and accessible chiral starting material that can be efficiently converted to the desired target derivative.
Chemical Reactivity and Transformation Pathways of 3 Chloro 1h Indol 4 Amine
Reactivity of the Indole (B1671886) Nucleus at Substituted Positions
The reactivity of 3-Chloro-1H-indol-4-amine is a composite of the individual reactivities of its functional components, which mutually influence one another. The indole system is susceptible to electrophilic attack, while the chlorine atom provides a site for nucleophilic substitution, and the primary amine can undergo a host of classic amine reactions. smolecule.comevitachem.comlibretexts.org
The indole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. smolecule.com In the case of this compound, the substitution pattern is controlled by the directing effects of the existing substituents. The amino group at C4 is a powerful activating group and an ortho-, para-director. The chloro group at C3 is a deactivating group and an ortho-, para-director.
Given these competing influences, electrophilic attack is most likely to occur on the benzene (B151609) portion of the indole nucleus. The strong activating effect of the C4-amino group preferentially directs incoming electrophiles to the C5 and C7 positions, which are ortho and para to it, respectively. The deactivating nature of the chlorine atom at C3 further disfavors substitution at the C2 position of the pyrrole (B145914) ring. While specific studies on this compound are not widely documented, this reactivity pattern is a foundational principle in heterocyclic chemistry. smolecule.comambeed.com
The chlorine atom at the C3 position of the indole ring is susceptible to nucleophilic substitution, a reaction that makes the compound a versatile building block in organic synthesis. smolecule.comevitachem.com This allows for the displacement of the chloride ion by a variety of nucleophiles, enabling the introduction of new functional groups at this position.
Common nucleophiles that can be employed in these reactions include:
Amines : Reaction with primary or secondary amines can introduce new nitrogen-based substituents. smolecule.comevitachem.com
Thiols : Thiolates can displace the chlorine to form 3-thioether derivatives. smolecule.com
Alkoxides : Reaction with alkoxides can yield 3-alkoxyindoles.
This reactivity is a key feature, allowing for the strategic modification of the indole core in the synthesis of complex heterocyclic systems and potential pharmaceutical agents. smolecule.comsmolecule.comsmolecule.com
The primary amino group at the C4 position is a reactive handle for a wide array of chemical modifications. libretexts.org It can be derivatized through several common pathways:
Acylation : The amine can react with acid chlorides or anhydrides in nucleophilic acyl substitution reactions to form stable amide derivatives. libretexts.org This is a common strategy for protecting the amine or for building more complex structures.
Schiff Base Formation : Condensation with aldehydes or ketones results in the formation of imines, also known as Schiff bases. biosynth.com
Derivatization : The amine can be used as a nucleophile to form more elaborate structures. A notable example is its reaction to form maleimide (B117702) derivatives, such as 3-chloro-4-indolylmaleimides, which are precursors for subsequent cyclization reactions. sci-hub.se
These transformations highlight the utility of the C4-amino group as a point of diversification for the this compound scaffold.
Regioselective Transformations and Functional Group Interconversions of this compound
Regioselectivity is a critical aspect of the chemistry of multifunctional molecules like this compound. The ability to selectively transform one functional group in the presence of others is key to its synthetic utility.
Palladium-catalyzed reactions have been shown to be highly effective for achieving regioselective transformations. For instance, a derivative of this compound, a 3-chloro-4-indolylmaleimide, undergoes a highly selective Pd-catalyzed sequence involving addition to an alkyne followed by C-H activation and cyclization. sci-hub.se This reaction specifically engages the C3-chloro position and the nitrogen of the indole ring, leaving other potentially reactive sites untouched. sci-hub.se Such selective catalytic processes are powerful tools for constructing complex molecular architectures from this indole precursor. researchgate.netnih.gov
Cyclization and Rearrangement Reactions Involving this compound
The strategic placement of the chloro and amino groups on the indole nucleus makes this compound and its derivatives excellent candidates for cyclization reactions to form fused heterocyclic systems. These reactions often leverage the reactivity of both the C3 and C4 positions to build new rings onto the indole framework.
One of the most powerful examples is the palladium-catalyzed addition/C-H activation/cyclization sequence using 3-chloro-4-indolylmaleimides (derived from this compound) and alkynes. sci-hub.se This process yields complex, fused pyrrolo[3,4-c]carbazole-1,3(2H,6H)-diones. sci-hub.se Research into optimizing this reaction has provided detailed insights into the ideal conditions.
Table 1: Optimization of Reaction Conditions for the Cyclization of 3-chloro-4-indolylmaleimide with Diphenylacetylene sci-hub.se
| Entry | Catalyst | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | - | K₂CO₃ | Toluene | 48 | 50 |
| 2 | Pd(OAc)₂ | - | Cs₂CO₃ | Toluene | 48 | 65 |
| 3 | Pd(OAc)₂ | - | K₃PO₄ | Toluene | 48 | 73 |
| 4 | Pd(OAc)₂ | - | Na₂CO₃ | Toluene | 48 | 45 |
| 5 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Toluene | 48 | 81 |
| 6 | Pd(OAc)₂ | P(o-tol)₃ | K₃PO₄ | Toluene | 48 | 85 |
| 7 | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 48 | 94 |
| 8 | PdCl₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 48 | 87 |
| 9 | Pd(PPh₃)₄ | P(t-Bu)₃ | K₃PO₄ | Toluene | 48 | 83 |
| 10 | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 48 | 82 |
| 11 | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | DMF | 48 | 75 |
This data demonstrates that the optimal conditions involve using Pd(OAc)₂ as the catalyst, P(t-Bu)₃ as the ligand, and K₃PO₄ as the base in toluene, achieving a 94% yield. sci-hub.se This methodology provides a high-yielding and operationally simple route to a class of biologically active carbazole (B46965) derivatives. sci-hub.se
Spiro-fused heterocycles are an important class of compounds containing a single atom as the junction between two rings. While direct synthesis of spirocycles from this compound is not extensively reported, plausible pathways can be proposed based on known rearrangement reactions of related heterocyclic systems. rhhz.netacs.org
Studies on substituted quinoline-2,4-diones have shown that they can undergo molecular rearrangement to form spiro[imidazolidine-5,3′-indole]-2,2′-diones. tacr.czresearchgate.netupce.cz A proposed mechanism involves the reaction of an amino-substituted precursor with a reagent like isocyanic acid or urea, leading to a cascade of cyclization and rearrangement steps that ultimately form the spiro-indole structure. researchgate.netupce.cz It is conceivable that this compound could participate in analogous transformations. For example, derivatization of the C4-amino group to a urea, followed by an acid-catalyzed intramolecular cyclization and rearrangement, could potentially lead to the formation of novel spiro-fused indolines. Such reactions represent an advanced application of the compound's inherent reactivity to generate significant molecular complexity.
Intramolecular Cyclizations to Fused Ring Systems
The strategic placement of the amino and chloro substituents on the indole scaffold of this compound provides the necessary functionality for intramolecular cyclization reactions, a powerful strategy for building molecular complexity. This process involves derivatizing the 4-amino group with a side chain containing a nucleophilic or electrophilic center, which then reacts with the C3 position to form a new ring fused to the indole core. This approach allows for the synthesis of various polycyclic systems, such as pyrrolo[3,4-b]indoles and pyridazino[4,5-b]indoles, which are of significant interest in medicinal chemistry.
Synthesis of Pyrrolo[3,4-b]indol-3-ones:
One plausible pathway involves the acylation of the 4-amino group with a bifunctional reagent like chloroacetyl chloride. The resulting intermediate, an α-chloro acetamide, possesses a nucleophilic amide nitrogen and an electrophilic carbon. In the presence of a base, the amide nitrogen can undergo an intramolecular nucleophilic substitution, attacking the C3 position of the indole ring and displacing the chloride ion to form the five-membered lactam ring of the pyrrolo[3,4-b]indol-3-one system. Research on the synthesis of related 7-chloro-pyrrolo[3,4-b]indol-3-ones from 5-chloro-indole precursors validates the feasibility of such intramolecular cyclizations on chloro-substituted indoles. mdpi.com
Synthesis of Pyridazino[4,5-b]indoles:
The construction of a six-membered pyridazine (B1198779) ring fused to the indole core represents another synthetic opportunity. This can be envisioned through the transformation of the 4-amino group into a hydrazine (B178648) derivative. Subsequent condensation with a 1,3-dicarbonyl compound, such as acetylacetone (B45752), would yield an intermediate hydrazone. This intermediate could then undergo an intramolecular cyclization, where the terminal methyl group of the acetylacetone moiety (or its enol form) acts as a nucleophile to displace the C3-chloro group, a reaction often promoted by acid or metal catalysis. The synthesis of various pyridazino[4,5-b]indole derivatives has been extensively reported, highlighting the importance of this heterocyclic scaffold. arkat-usa.orgnih.gov A novel [3+3] annulation reaction between 2-alkenylindoles and hydrazonyl chlorides has also been developed for synthesizing these systems, showcasing alternative mechanistic pathways. nih.gov
Synthesis of Azepino[3,4-b]indoles:
Recent advances have shown that 4-aminoindole (B1269813) derivatives can participate in annulation reactions to form seven-membered rings. For instance, an acid-catalyzed [6+1]-annulation has been developed using 4-aminoindole-3-carbaldehyde derivatives. rsc.org By analogy, this compound could potentially be derivatized to serve as a six-atom synthon, which upon reaction with a suitable one-atom component, could cyclize to form a 3,4-fused azepinoindole skeleton. rsc.org
Table 1: Potential Intramolecular Cyclization Reactions
| Fused Ring System | Proposed Key Intermediate | Cyclization Type | Potential Conditions |
|---|---|---|---|
| Pyrrolo[3,4-b]indol-3-one | N-(3-chloro-1H-indol-4-yl)-2-chloroacetamide | Intramolecular Nucleophilic Substitution | Base (e.g., NaH, K₂CO₃) |
| Pyridazino[4,5-b]indole | Hydrazone from 4-hydrazinyl-3-chloro-1H-indole and a 1,3-dicarbonyl | Electrophilic Cyclization / SNAr | Acid or Metal Catalyst |
| Azepino[3,4-b]indole | Imine from a 3-formyl-3-chloro-1H-indol-4-amine derivative | [6+1] Annulation / Hydride Transfer | Acid Catalyst (e.g., Brønsted or Lewis acid) |
Mechanistic Investigations of Reactions Involving this compound
The cyclization reactions described above are governed by fundamental mechanistic principles of organic chemistry. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound.
Nucleophilic Aromatic Substitution (SNA_r): The key step in many of the proposed cyclizations is the displacement of the chlorine atom at the C3 position. The electron-rich nature of the indole ring makes the C3 position susceptible to electrophilic attack, but substitution via a nucleophilic attack is also possible, particularly when the ring is activated and a good leaving group is present. The mechanism for the displacement of the C3-chloro group by an intramolecular nucleophile likely proceeds via a nucleophilic aromatic substitution (SNA_r) pathway. This involves the addition of the nucleophile (e.g., the amide nitrogen in the pyrroloindolone synthesis) to the C3 carbon, forming a transient, negatively charged Meisenheimer-like intermediate. The subsequent expulsion of the chloride ion restores the aromaticity of the indole ring and completes the substitution, thereby forming the new fused ring.
Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com A plausible mechanistic pathway for the formation of fused systems from this compound could involve a palladium-catalyzed intramolecular coupling. For instance, in a variation of the Buchwald-Hartwig amination, a suitably derivatized 4-amino side chain could couple with the C3-chloro position. The catalytic cycle would involve oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by coordination of the nucleophilic nitrogen, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. Such pathways are often more efficient and proceed under milder conditions than non-catalyzed thermal reactions.
Photochemical and Radical Cyclizations: Alternative mechanistic pathways can also be considered. Photochemical reactions, for example, can induce cyclization through different intermediates. Research on 3-styryl indoles has demonstrated that irradiation with UV light can lead to a 5-aryl-11H-benzo[a]carbazole fused system via a 6π-electrocyclic ring-closing and subsequent hydrogen evolution cascade. acs.org While this would require significant modification of the 4-amino group, it highlights the potential of photochemical methods in indole chemistry. Additionally, radical cyclizations, though less common for this type of system, are another possibility. Iron-catalyzed cross-dehydrogenative coupling reactions have been used to generate indole-fused eight-membered rings through a radical pathway, indicating that under specific conditions, radical intermediates could be harnessed for ring formation. acs.org
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 1h Indol 4 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments would be essential to confirm the identity and structure of 3-Chloro-1H-indol-4-amine.
¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms in a molecule. For this compound, the spectrum would show distinct signals for the indole (B1671886) N-H proton, the amine N-H₂ protons, and the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings. The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (typically δ 10-12 ppm). The protons of the 4-amino group would likely appear as a broad singlet as well. The proton at the C2 position of the indole ring typically appears as a singlet or a narrow triplet in the region of δ 7-7.5 ppm. The three protons on the benzene ring (at positions C5, C6, and C7) would exhibit complex splitting patterns (doublets and triplets) based on their coupling with each other.
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The spectrum for this compound would be expected to show eight distinct signals corresponding to the eight carbon atoms of the indole core. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing chloro substituent. The carbon atom C3, bonded to chlorine, would be shifted downfield. Conversely, the carbon atoms of the benzene ring would be influenced by the amino group at C4.
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | 10.0 - 11.5 (br s, 1H) | - |
| 2 | 7.2 - 7.5 (s, 1H) | 120 - 125 |
| 3 | - | 110 - 115 |
| 3a | - | 125 - 130 |
| 4 | - | 140 - 145 |
| 4-NH₂ | 4.0 - 5.5 (br s, 2H) | - |
| 5 | 6.7 - 7.0 (d) | 115 - 120 |
| 6 | 7.0 - 7.3 (t) | 120 - 125 |
| 7 | 6.8 - 7.1 (d) | 110 - 115 |
| 7a | - | 135 - 140 |
Note: These are predicted values based on known substituent effects on the indole ring. Actual experimental values may vary.
To confirm the connectivity of atoms, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would be used to establish the connectivity between the aromatic protons on the benzene ring (H5, H6, and H7).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for the protonated carbons (C2, C5, C6, and C7).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could show spatial proximity between the H5 proton and the amine protons, further confirming the regiochemistry.
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy) for Functional Group Identification and Confirmation
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic vibrational bands. The N-H stretching vibrations of the indole NH and the primary amine NH₂ group would be prominent, typically appearing in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, while C=C stretching vibrations from the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-N stretching of the aromatic amine and the C-Cl stretching vibrations would also be present at their characteristic frequencies.
Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretching | 3350 - 3450 |
| Amine N-H | Symmetric & Asymmetric Stretching | 3200 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aromatic C-N | Stretching | 1250 - 1350 |
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₈H₇ClN₂), the theoretical exact mass would be calculated. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak (M⁺), which would show two peaks with a relative intensity ratio of approximately 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for indoles include the loss of small molecules like HCN. The presence of the chloro and amino substituents would also influence the fragmentation, potentially leading to the loss of HCl or NH₂ radicals.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions.
If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide an unambiguous three-dimensional model of the molecule. This analysis would confirm the planarity of the indole ring system and provide precise measurements of all bond lengths and angles.
Furthermore, the analysis would reveal the packing of the molecules in the crystal lattice. The presence of both a hydrogen bond donor (indole NH and amine NH₂) and acceptor (amine nitrogen) suggests that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. These interactions would be crucial in determining the solid-state properties of the compound. Analysis of co-crystals or complexes could also provide insight into the non-covalent interaction capabilities of the molecule.
Studies of Polymorphism and Crystallographic Characteristics
The ability of a solid material to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of significant interest in materials science and pharmaceutical development. These different crystalline arrangements, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the potential for polymorphic behavior can be inferred from studies of related indole derivatives.
The structural diversity of indole-containing compounds allows for various intermolecular interactions, which can lead to the formation of different crystal packing arrangements. Factors such as the nature and position of substituents on the indole ring can influence these interactions and, consequently, the resulting crystal structure.
For indole derivatives, crystallographic analyses have revealed a range of crystal systems and space groups. For instance, studies on various substituted indoles have shown that they can crystallize in systems such as monoclinic and orthorhombic nih.govacs.org. The specific packing motifs are often dictated by hydrogen bonding involving the indole N-H group and any other hydrogen bond donors or acceptors on the molecule, as well as π-π stacking interactions between the aromatic rings.
In the case of this compound, the presence of the amino (-NH2) and chloro (-Cl) groups, in addition to the indole N-H, provides multiple sites for hydrogen bonding and other intermolecular interactions. These interactions would play a crucial role in determining the crystal packing. A comprehensive crystallographic investigation would be necessary to determine its preferred crystalline form and to explore the possibility of other polymorphs under different crystallization conditions.
Detailed Research Findings
| Crystallographic Parameter | Description | Illustrative Example Value |
|---|---|---|
| Crystal System | The symmetry of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group of the crystal structure. | P2₁/c |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, α = 90°, β = 105°, γ = 90° |
| Volume (V) | The volume of the unit cell. | 820 ų |
| Z | The number of molecules in the unit cell. | 4 |
| Density (calculated) | The calculated density of the crystal. | 1.45 g/cm³ |
| Hydrogen Bonding | Key hydrogen bond distances and angles. | N-H···N, N-H···Cl |
Research into the polymorphism of related indole derivatives, such as L-tryptophan, has demonstrated the existence of different crystalline forms with distinct structural features acs.org. These studies highlight how subtle changes in crystallization conditions can lead to different packing arrangements, underscoring the importance of a thorough polymorphic screen for any new indole derivative. The identification and characterization of polymorphs are critical as they can have significant implications for the material's properties and performance in various applications.
Computational and Theoretical Investigations of 3 Chloro 1h Indol 4 Amine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for predicting molecular geometry, electronic distribution, and spectroscopic properties.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ijcce.ac.irijcce.ac.irresearchgate.net By approximating the exchange-correlation energy, DFT can accurately predict the ground-state geometry and total energy of a system. For 3-Chloro-1H-indol-4-amine, a DFT calculation, likely using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in its theoretical characterization. ijcce.ac.irijcce.ac.ir
The geometry optimization process would determine the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. This would provide precise bond lengths, bond angles, and dihedral angles. The total energy calculated for the optimized structure is a key piece of data for determining the molecule's stability and can be used to calculate other thermodynamic properties.
Table 1: Predicted Geometrical Parameters of this compound (Illustrative)
| Parameter | Predicted Value |
| C-Cl Bond Length | ~1.75 Å |
| C-N (amine) Bond Length | ~1.38 Å |
| N-H (indole) Bond Length | ~1.01 Å |
| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |
| Indole (B1671886) Ring Planarity | Largely Planar |
Note: These values are illustrative and based on typical bond lengths in similar chlorinated indole derivatives.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.netnih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, while a small gap implies the opposite. For indole derivatives, these orbitals are typically distributed across the aromatic ring system. researchgate.net The presence of the chloro and amino substituents on the indole ring of this compound would be expected to influence the energies and distributions of these frontier orbitals.
Table 2: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound (Illustrative)
| Parameter | Predicted Value (eV) |
| HOMO Energy | ~ -5.5 to -6.0 |
| LUMO Energy | ~ -1.0 to -1.5 |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 5.0 |
| Ionization Potential (I ≈ -EHOMO) | ~ 5.5 to 6.0 |
| Electron Affinity (A ≈ -ELUMO) | ~ 1.0 to 1.5 |
| Chemical Hardness (η = (I-A)/2) | ~ 2.0 to 2.5 |
| Chemical Potential (μ = -(I+A)/2) | ~ -3.25 to -3.75 |
| Electrophilicity Index (ω = μ2/2η) | ~ 2.1 to 3.5 |
Note: These values are illustrative and based on typical ranges observed for similar heterocyclic compounds in computational studies.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.netrsc.orgresearchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which are crucial for predicting its reactivity towards other chemical species. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.
Typically, regions of negative electrostatic potential (often colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) signify areas of low electron density and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amine group and potentially the chlorine atom due to the presence of lone pairs of electrons. Positive potential would be expected around the hydrogen atoms of the amine group and the indole N-H.
Natural Bonding Orbital (NBO) Analysis for Intramolecular and Intermolecular Charge Transfer
Natural Bonding Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. ijcce.ac.irresearchgate.net It provides a detailed picture of intramolecular and intermolecular interactions, including charge transfer. By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stabilization energies associated with these interactions.
For this compound, NBO analysis could reveal significant charge delocalization from the lone pairs of the nitrogen and chlorine atoms into the antibonding orbitals of the indole ring. This would provide a quantitative measure of the electronic effects of the substituents on the aromatic system. Furthermore, NBO analysis can shed light on the nature of hydrogen bonding and other non-covalent interactions that are important for understanding the molecule's behavior in different environments.
Molecular Modeling and Simulation Studies
Beyond static quantum chemical calculations, molecular modeling and simulation studies can provide insights into the dynamic behavior and reactivity of molecules.
Prediction of Chemical Reactivity and Reaction Pathways
Computational methods can be employed to predict the chemical reactivity of this compound and to explore potential reaction pathways. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for various chemical transformations. acs.org
For instance, the reactivity of the amine group towards acylation or alkylation could be investigated. Similarly, the susceptibility of the indole ring to electrophilic substitution could be assessed by calculating the relative energies of the intermediates formed upon attack at different positions. These studies can help in understanding the regioselectivity of reactions involving this compound and can guide the design of synthetic routes to new derivatives. The insights gained from HOMO-LUMO analysis and MEP maps are often used as a starting point for these more detailed reactivity studies.
Conformational Analysis and Tautomeric Equilibria
Conformational Analysis:
The conformational preferences of this compound are primarily determined by the orientation of the amino group relative to the indole ring. Rotation around the C4-NH2 bond gives rise to different rotamers. The planarity of the indole ring is expected to be largely maintained. The chlorine atom at the 3-position introduces steric and electronic perturbations that can influence the rotational barrier of the amino group.
Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule. By systematically rotating the dihedral angle of the amino group, a potential energy profile can be generated to identify the most stable conformers. It is anticipated that the conformers allowing for maximum delocalization of the amino group's lone pair of electrons into the indole ring, while minimizing steric hindrance with the adjacent chloro substituent, will be energetically favored.
Tautomeric Equilibria:
Tautomerism in this compound involves the migration of a proton. The most probable tautomeric forms are the amine-imine and annular tautomers. The amine-imine tautomerism would involve the conversion of the exocyclic amino group to an imine, with a corresponding shift of a proton to a ring carbon or nitrogen atom. Annular tautomerism involves the migration of the proton from the indole nitrogen (N1) to the exocyclic amino group or another position on the heterocyclic ring.
Quantum chemical calculations can predict the relative stabilities of these tautomers by computing their ground-state energies. The energy difference between the tautomeric forms provides insight into their equilibrium populations. For this compound, the aromaticity of the indole ring strongly favors the amine tautomer. The imine and other tautomeric forms are expected to be significantly higher in energy and thus present in negligible amounts under standard conditions.
Illustrative Data Table for Tautomeric Equilibria:
| Tautomer | Relative Energy (kcal/mol) |
| This compound | 0.00 |
| 3-Chloro-4-imino-1,4-dihydroindole | > 10 |
| 3-Chloro-N1-protonated-indol-4-imine | > 15 |
Note: The data in this table is illustrative and based on general principles of indole chemistry. Specific computational studies are required for precise energy values.
Advanced Theoretical Methods for Electronic and Spectroscopic Property Prediction
Advanced theoretical methods are crucial for predicting the electronic and spectroscopic properties of molecules like this compound, providing insights that complement experimental data.
Electronic Properties:
Density Functional Theory (DFT) is a widely used method to investigate the electronic structure. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. The introduction of a chlorine atom (an electron-withdrawing group) and an amino group (an electron-donating group) at positions 3 and 4, respectively, is expected to modulate the electronic properties of the indole ring significantly.
Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Spectroscopic Properties:
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting UV-Vis absorption spectra. By calculating the excitation energies and oscillator strengths of electronic transitions, the absorption maxima (λmax) can be estimated. The electronic transitions in this compound are expected to be of π→π* character, typical for aromatic systems.
Furthermore, computational methods can predict other spectroscopic data. For instance, by calculating the nuclear magnetic shielding tensors, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. Similarly, vibrational frequencies can be calculated to aid in the interpretation of Infrared (IR) and Raman spectra.
Illustrative Data Table for Predicted Spectroscopic Properties:
| Property | Predicted Value |
| λmax (UV-Vis) | ~280-300 nm |
| ¹H NMR (δ, ppm) - NH₂ | ~4.5-5.5 |
| ¹H NMR (δ, ppm) - Aromatic CH | ~6.5-7.5 |
| ¹³C NMR (δ, ppm) - C4 (C-NH₂) | ~140-150 |
| IR (cm⁻¹) - N-H stretch | ~3300-3500 |
Note: The data in this table is illustrative and based on typical values for substituted indoles. Accurate predictions require specific computational studies on this compound.
Applications and Derivatization Strategies in Chemical Research
3-Chloro-1H-indol-4-amine as a Versatile Synthetic Intermediate for Complex Molecular Architectures
This compound possesses a unique structure, featuring a vicinal chloro and amino group on the indole (B1671886) scaffold. In theory, the 4-amino group ortho to the indole ring junction presents a structural motif analogous to an o-phenylenediamine, which is a common precursor for various heterocyclic systems. However, specific applications of this particular chloro-substituted indole amine are not well-documented in publicly accessible research.
Precursor in the Synthesis of Quinoxaline and Indolopyrrolocarbazole Derivatives
A thorough literature search did not yield specific examples of this compound being used as a direct precursor for the synthesis of quinoxaline or indolopyrrolocarbazole derivatives. Generally, quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govorganic-chemistry.orgsapub.org While the 4-aminoindole (B1269813) structure is suitable for this type of reaction, no studies have been found that specifically document this transformation with the 3-chloro substituted variant.
Building Block for Azetidinone, Thiazolidinone, and Oxadiazole Scaffolds
There is no specific information available describing the use of this compound as a direct building block for azetidinone, thiazolidinone, or oxadiazole scaffolds.
Azetidinone (β-lactam) synthesis often proceeds via the Staudinger reaction between an imine and a ketene (or its equivalent, such as an acid chloride in the presence of a base). nih.govderpharmachemica.com This would necessitate the initial conversion of the 4-amino group of the indole into an imine, followed by cyclization. No literature specifically detailing this pathway for this compound was found.
Thiazolidinone synthesis is commonly achieved through a multi-component reaction involving an amine, a carbonyl compound, and a mercaptoacetic acid derivative. nih.govnih.gov Despite the presence of the required amino group, its application in this context has not been reported.
Oxadiazole rings are typically formed from the cyclization of acylhydrazines. jchemrev.comijper.orgnih.gov Using this compound for this purpose would require a multi-step conversion to the corresponding hydrazide, a route that is not documented in the available literature.
Scaffold for Pyrazole and Pyrimidine Derivatives
No established synthetic routes using this compound as a scaffold for pyrazole or pyrimidine derivatives were identified.
Pyrazole synthesis typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comorganic-chemistry.orgnih.gov this compound is an amine, not a hydrazine, making it unsuitable for direct application in common pyrazole syntheses.
Pyrimidine synthesis can be accomplished through various methods, but none of the reviewed literature demonstrates a direct pathway starting from this compound. nih.govmdpi.com
Integration into Multi-Heterocyclic and Fused Ring Systems
While the synthesis of fused indole systems is an active area of research, nih.govresearchgate.net specific methods detailing the integration of the this compound moiety into multi-heterocyclic or more complex fused ring systems are not described in the scientific literature.
Strategies for Scaffold Diversity and Analogue Synthesis
Structural Modifications and Functionalization at Different Positions of the Indole Ring
General strategies for the functionalization of the indole ring are well-established, with the nucleophilic C3 position being a common site for electrophilic substitution. researchgate.net However, in the case of this compound, this position is already substituted. The primary sites for further functionalization would be the N1 nitrogen of the indole ring and the C4 amino group. Potential reactions could include:
N-Alkylation or N-Arylation at the indole nitrogen (N1).
Acylation, alkylation, or diazotization of the 4-amino group.
Despite these theoretical possibilities, specific research findings detailing systematic structural modifications and the synthesis of analogues from this compound are not available.
Data Tables
Due to the lack of specific research findings for the synthetic applications of this compound, no data tables of detailed research findings can be generated.
Synthesis of Conjugates and Hybrid Molecules Incorporating Indole Scaffolds
The synthesis of conjugates and hybrid molecules is a common strategy in drug discovery to enhance the therapeutic properties of a lead compound. This approach often involves linking a known bioactive molecule to another pharmacophore to create a new chemical entity with potentially improved efficacy, selectivity, or pharmacokinetic profile. For indole derivatives, this strategy has been widely employed.
General Strategies for Conjugation:
Amide Bond Formation: The amino group on the indole ring, such as the 4-amino group in this compound, provides a convenient handle for forming amide bonds with carboxylic acids of other bioactive molecules.
Click Chemistry: The introduction of an azide or alkyne functionality onto the indole scaffold allows for the use of "click" chemistry, a set of highly efficient and specific reactions, to conjugate with molecules containing a complementary functional group.
Linker-based Conjugation: Various linkers can be employed to connect the indole moiety to another molecule, providing control over the distance and flexibility between the two pharmacophores.
Examples from Related Indole Derivatives:
Research on related chloro-substituted indoles has demonstrated the synthesis of various hybrid molecules. For instance, novel indole-quinoxaline hybrids have been designed and synthesized as potential inhibitors of phosphodiesterase 4 (PDE4) nih.govnih.gov. In these hybrids, the indole moiety is connected to a quinoxaline ring through a linker, showcasing a strategy that could theoretically be applied to this compound.
Another relevant example is the synthesis of N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine, which has been identified as an effective molecular skeleton for developing pan-HER inhibitors for cancer therapy nih.gov. This highlights how the amino group on an indole ring can be utilized to create potent hybrid molecules.
The following table summarizes examples of hybrid molecules synthesized from various indole precursors, illustrating the potential synthetic pathways applicable to this compound.
| Indole Precursor | Conjugated Moiety | Linkage Type | Potential Therapeutic Application |
| Generic Amino-indole | Quinoxaline | Amine/Linker | PDE4 Inhibition |
| 5-Amino-3-bromo-1H-indole | Quinazoline | Amine | Pan-HER Inhibition (Anticancer) |
| Indole-3-carboxaldehyde | 1,3,4-Thiadiazole | C-N bond | Antimicrobial |
This table is illustrative and based on derivatization strategies for related indole compounds, as specific data for this compound is not available.
Role in Natural Product-Inspired Synthesis and Scaffold Design
Natural products are a rich source of inspiration for the design of new therapeutic agents. The indole nucleus is a common motif in many biologically active natural products, including alkaloids with anticancer, antimicrobial, and anti-inflammatory properties. Synthetic chemists often use substituted indoles as building blocks to create analogues of natural products or to design novel scaffolds that mimic the structural features of these bioactive molecules.
Scaffold Hopping and Bioisosteric Replacement:
This compound can be envisioned as a scaffold for "scaffold hopping," where its core structure is used to replace a different heterocyclic system in a known drug while maintaining or improving its biological activity. The chloro and amino substituents offer opportunities for fine-tuning the electronic and steric properties of the molecule to optimize its interaction with biological targets.
Inspiration from Natural Products:
The indole scaffold is present in numerous marketed drugs and natural products with a wide range of biological activities researchgate.net. For example, the anticancer drugs vincristine and vinblastine are complex indole alkaloids. While direct synthesis of such complex molecules from a simple substituted indole is challenging, this compound could serve as a starting material for the synthesis of simplified analogues or fragments that retain some of the key pharmacophoric features.
Research on the dearomatization of indoles to create pseudo-natural products represents another avenue where a substituted indole like this compound could be utilized nih.gov. This strategy allows for the creation of three-dimensional structures from flat aromatic precursors, which is often desirable in drug design to improve target engagement and selectivity.
The table below provides examples of how indole scaffolds are utilized in the design of bioactive compounds, reflecting potential applications for this compound.
| Application Area | Design Strategy | Example of Indole-based Compound Class |
| Anticancer Agents | Natural Product Analogue | Simplified Vinca Alkaloid Fragments |
| Kinase Inhibitors | Scaffold Design | Indole-based EGFR inhibitors |
| Antimicrobial Agents | Bioisosteric Replacement | Indole-imidazole hybrids |
This table presents general strategies in medicinal chemistry involving indole scaffolds, as specific examples for this compound are not documented.
Biosynthetic Pathways and Relationship to Natural Indole Alkaloids
General Principles of Indole (B1671886) Alkaloid Biosynthesis
Indole alkaloids are a large and structurally diverse class of over 4,100 known compounds, all of which derive their characteristic indole ring system from the amino acid tryptophan. rsc.org The biosynthesis of these complex molecules is a multi-step, enzyme-catalyzed process that begins with tryptophan or its derivatives. organic-chemistry.org
The vast majority of indole alkaloid pathways start with the enzymatic modification of L-tryptophan. nih.govacs.org A common initial step is the decarboxylation of tryptophan by tryptophan decarboxylase (TDC) to yield tryptamine (B22526). organic-chemistry.orgnih.gov This tryptamine then serves as a crucial building block. In the well-studied biosynthesis of monoterpene indole alkaloids (MIAs), tryptamine undergoes a Pictet-Spengler condensation with the monoterpene secologanin, a reaction catalyzed by strictosidine (B192452) synthase, to form strictosidine, the universal precursor for thousands of MIAs. organic-chemistry.orgnih.gov
Alternatively, the indole ring can be incorporated from other precursors related to the shikimic acid pathway, such as anthranilate. nih.gov Fungal indole alkaloids, for instance, often utilize tryptophan directly, which is assembled by nonribosomal peptide synthetases (NRPSs) with other amino acids to form dipeptide or tripeptide indole alkaloids, such as diketopiperazines. nih.gov Another key biosynthetic theme is the alkylation or prenylation of the tryptophan indole ring, often at the C4 position, using precursors like dimethylallyl pyrophosphate (DMAPP). rsc.orgacs.org These fundamental enzymatic strategies—utilizing tryptophan or tryptamine, condensation with various chemical partners, and enzymatic tailoring—form the basis for the immense structural diversity observed in this class of natural products.
Enzymatic Chlorination in Natural Product Synthesis: Precedents and Mechanisms
Halogenation is a key tailoring reaction in the biosynthesis of many natural products, often conferring potent biological activity. While thousands of halogenated natural products are known, the enzymatic incorporation of chlorine is a highly specific and controlled process. ub.edu Historically, non-specific haloperoxidases were thought to be responsible for all biological halogenation. wikipedia.org However, the discovery of highly substrate-specific and regioselective halogenases has transformed this understanding. iucr.orgnih.gov
These enzymes are broadly categorized into several families, with two being particularly prominent in indole alkaloid biosynthesis:
Flavin-Dependent Halogenases (FDHs): This is the principal family of enzymes responsible for the regioselective halogenation of aromatic compounds, including the indole ring of tryptophan. researchgate.netwikipedia.org FDHs require a reduced flavin adenine (B156593) dinucleotide (FADH2), molecular oxygen (O2), and a halide ion (e.g., Cl-). wikipedia.org The enzyme generates a highly reactive hypohalous acid (HOCl) species within a protected tunnel, which then travels to the substrate-binding site to perform electrophilic aromatic substitution. chemrxiv.org The remarkable regioselectivity of these enzymes is controlled by how the substrate is positioned within the active site. nih.gov Different FDHs can selectively chlorinate tryptophan at the C5, C6, or C7 positions. nih.govchemrxiv.org
Non-heme Fe(II)/α-ketoglutarate-Dependent Halogenases: This class of enzymes typically catalyzes the halogenation of unactivated aliphatic carbons. ub.eduiucr.orgnih.gov The mechanism involves the formation of a high-valent Fe(IV)-oxo intermediate that abstracts a hydrogen atom from the substrate, creating a substrate radical. nih.gov This radical then reacts with a chlorine radical to form the chlorinated product. iucr.org An example is the enzyme SyrB2, which chlorinates a threonine residue in the biosynthesis of syringomycin. ub.edu
The table below summarizes key characteristics of the main halogenase families involved in natural product synthesis.
| Enzyme Family | Cofactors/Cosubstrates | Typical Substrate | Halogenation Mechanism |
| Flavin-Dependent Halogenases (FDHs) | FADH₂, O₂, Halide ion (Cl⁻, Br⁻) | Aromatic rings (e.g., Tryptophan) | Electrophilic substitution via enzyme-generated HOX |
| Non-heme Fe(II)-Dependent Halogenases | Fe(II), α-ketoglutarate, O₂ | Aliphatic C-H bonds | Radical-based C-H activation and halogen rebound |
| Heme-Dependent Haloperoxidases | H₂O₂, Halide ion | Broad, non-specific | Oxidation of halide to hypohalous acid |
This table summarizes the primary families of halogenating enzymes and their key features.
Biosynthetic Origins of Indole Scaffolds with Similar Halogenation and Amination Patterns
The specific substitution pattern of 3-Chloro-1H-indol-4-amine, with a chlorine atom at the C3 position and an amino group at the C4 position, is highly unusual and does not correspond to well-characterized natural product biosynthetic pathways. Analysis of known enzymatic capabilities provides a basis for speculating on the significant challenges a biological system would face in producing this molecule.
Challenges in C3-Chlorination: The C3 position of the indole ring is the most nucleophilic and is typically the site of electrophilic attack in chemical reactions. However, in biosynthesis, this position is rarely halogenated directly. Known flavin-dependent tryptophan halogenases act exclusively on the electron-rich benzene (B151609) portion of the indole ring, yielding 5-, 6-, or 7-haloindoles. nih.gov The enzymatic logic appears to favor modification of the less reactive positions through precise substrate positioning, avoiding the highly reactive C3 site which is often involved in other reactions like oxidation or dimerization. While enzymes that methylate the C3 position of indole derivatives are known, a halogenase with this regioselectivity has not been identified.
Challenges in C4-Amination: The C4 position of the indole ring is the least intrinsically reactive C-H bond, making it a difficult target for enzymatic functionalization. rsc.orgnih.gov While synthetic organic chemists have developed transition-metal-catalyzed methods to functionalize this position, enzymatic precedents are scarce. nih.govrsc.org Biosynthesis typically installs amino groups by utilizing amino acid precursors (like tryptophan itself) or through the action of aminotransferases on keto-acids. Direct amination of an aromatic C-H bond is a challenging biochemical transformation. One could hypothesize a pathway involving an initial hydroxylation at the C4 position by a dioxygenase, followed by subsequent conversion of the hydroxyl group to an amine. Enzymes like prolyl 4-hydroxylase demonstrate the feasibility of C-H activation and hydroxylation, but this occurs on proline, not indole. nih.govwikipedia.org A putative pathway for C4-amination would require a novel enzyme capable of overcoming the inherent inertness of this position.
Given these challenges, the 3-chloro-4-amino pattern represents a significant departure from known indole alkaloid biosynthesis. Its formation would likely require enzymes with novel regioselectivities for both the chlorination and amination steps.
Chemoenzymatic Approaches for the Derivatization of Indole Scaffolds
Chemoenzymatic synthesis combines the strengths of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis to produce complex molecules and novel derivatives. acs.org This approach is particularly valuable for modifying indole scaffolds, where achieving regioselectivity can be a major chemical challenge. nih.gov
Enzymes are increasingly used as tools for the targeted derivatization of natural and synthetic indole compounds. Flavin-dependent halogenases, for example, have been harnessed for the preparative-scale, regioselective halogenation of tryptophan and its derivatives. nih.gov By selecting a specific halogenase (e.g., a 5-, 6-, or 7-halogenase), a chlorine or bromine atom can be installed at a precise position on the indole ring, a task that is difficult to achieve with standard chemical reagents. nih.govchemrxiv.org
Other enzymes are also employed for indole derivatization. For instance, prenyltransferases can be used to attach isoprenoid chains to the indole scaffold, a common modification in fungal alkaloids. acs.org Tryptophan synthase variants have been engineered and used in multi-enzyme cascades to generate structurally diverse indole-containing acyloins, which are key intermediates for many bioactive molecules. researchgate.net These enzymatic steps are often integrated into synthetic routes where the starting indole substrate is prepared chemically and then modified by one or more enzymatic reactions to build complexity in a controlled and efficient manner.
The table below provides examples of enzymatic reactions used in the chemoenzymatic synthesis of indole derivatives.
| Enzyme Class | Reaction Catalyzed | Example Application |
| Flavin-Dependent Halogenase | Regioselective chlorination/bromination | Synthesis of 5-, 6-, or 7-chlorotryptophan (B86515) from tryptophan |
| Prenyltransferase | Attachment of isoprenoid groups | Production of prenylated simple indole derivatives |
| Tryptophan Synthase Variants | Generation of indole-3-pyruvate derivatives | Synthesis of diverse indole-containing acyloins for further chemical modification |
| Methyltransferase (e.g., PsmD) | Enantioselective C3-methylation | Synthesis of pyrroloindole alkaloid precursors |
This table illustrates the application of different enzyme classes in the chemoenzymatic modification of indole scaffolds.
Future Research Horizons for this compound: A Roadmap for Synthesis and Application
The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives showing a vast range of biological activities and functional properties. organic-chemistry.orgnih.gov Among the myriad of possible substitutions, this compound presents a unique combination of functionalities—a halogen atom at the electron-rich C3-position and an amino group on the benzene ring—making it a compelling target for future research. This article outlines key future research directions and unexplored avenues for this specific compound, focusing on synthetic methodologies, reaction pathways, computational studies, and high-throughput applications.
Future Research Directions and Unexplored Avenues
The strategic placement of the chloro and amino groups on the indole (B1671886) ring of 3-Chloro-1H-indol-4-amine opens up a wide array of possibilities for chemical exploration and application. The future research landscape for this compound is rich with potential, spanning from the fundamental development of its synthesis to its use in creating novel molecular libraries and advanced materials.
While numerous methods exist for the synthesis of the indole core, many traditional approaches suffer from harsh conditions, the use of hazardous reagents, and limited substrate scope. rsc.org Future research must prioritize the development of synthetic routes to this compound and its analogs that are not only efficient and high-yielding but also environmentally benign.
Key areas for exploration include:
Multicomponent Reactions (MCRs): MCRs offer a highly efficient and atom-economical approach to constructing complex molecules in a single step. rsc.orgdaneshyari.com Designing a novel MCR that incorporates precursors for the chloro and amino functionalities to directly assemble the this compound scaffold would be a significant advancement. This could involve innovative strategies like a copper-catalyzed three-component coupling of a suitably substituted 2-aminobenzaldehyde, a secondary amine, and an alkyne, which has been shown to be effective for synthesizing 3-aminoindolines. nih.gov
Green Chemistry Approaches: The use of greener solvents, catalyst-free reactions, and energy-efficient methods like microwave-assisted synthesis should be explored. acs.org For instance, developing a one-pot synthesis in an environmentally friendly solvent like ethanol (B145695), avoiding the need for chromatographic purification, would align with the principles of sustainable chemistry. rsc.org
Late-Stage Functionalization: A powerful strategy would be to develop methods for the late-stage introduction of the chloro and amino groups onto a pre-existing indole scaffold. This would allow for the rapid generation of analogs from a common intermediate. Research into regioselective chlorination of 4-aminoindole (B1269813) or amination of 3-chloroindole derivatives under mild conditions is a promising avenue.
Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and control over reaction parameters compared to batch processes. Developing a flow-based synthesis for this compound could enable safer handling of potentially hazardous reagents and facilitate large-scale production.
| Synthetic Strategy | Advantages | Key Research Goal |
| Multicomponent Reactions | High efficiency, atom economy, complexity from simple precursors. | Design of a one-pot reaction to assemble the target molecule. |
| Green Chemistry | Reduced environmental impact, safer processes. | Catalyst-free, chromatography-free synthesis in green solvents. |
| Late-Stage Functionalization | Rapid analog synthesis, molecular diversity. | Regioselective introduction of chloro and amino groups. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of a continuous manufacturing process. |
The unique electronic properties conferred by the chlorine atom at the C3 position and the amino group at the C4 position make this compound a versatile building block for further chemical transformations. Future research should focus on leveraging these features to explore novel reaction pathways.
Potential areas of investigation include:
Cross-Coupling Reactions: The C3-chloro group serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. organic-chemistry.org Exploring these reactions would enable the introduction of a wide range of substituents at the 3-position, leading to novel derivatives with potentially interesting biological or material properties.
Transformations of the Amino Group: The 4-amino group can be readily diazotized and converted into a variety of other functional groups (e.g., hydroxyl, cyano, or other halogens) via Sandmeyer-type reactions. This would provide access to a diverse set of 4-substituted-3-chloroindoles.
Cyclization and Annulation Reactions: The indole nucleus, particularly with the activating amino group, can participate in cyclization reactions to form more complex polycyclic systems. Research into intramolecular reactions to form 3,4-fused tricyclic indoles could lead to the discovery of novel heterocyclic frameworks with potential therapeutic applications. rsc.org
Ring Expansion and Rearrangement: Investigating the reaction of this compound with carbenes or other reactive intermediates could lead to unprecedented skeletal rearrangements, such as the ring expansion of the pyrrole (B145914) ring to form quinoline (B57606) derivatives. documentsdelivered.com
Computational chemistry is a powerful tool for understanding reaction mechanisms, predicting molecular properties, and guiding the design of new synthetic routes and materials. nih.gov The integration of advanced computational studies will be crucial for accelerating research on this compound.
Future computational work should focus on:
Predictive Synthesis: Using Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways and transition states can help in optimizing reaction conditions and predicting the regioselectivity of functionalization reactions. researchgate.net This can reduce the amount of empirical experimentation required to develop efficient synthetic methods.
Materials Design: Computational screening can be used to predict the electronic, optical, and self-assembly properties of polymers or organic crystals incorporating the this compound unit. Studies on halogen bonding and other non-covalent interactions, which can be investigated using methods like Møller–Plesset perturbation theory (MP2), are essential for understanding and designing crystalline materials with desired properties. mdpi.comresearchgate.net
Virtual Screening for Biological Activity: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity of this compound derivatives to various biological targets. This in silico approach can help prioritize which analogs to synthesize for biological testing, saving time and resources. frontiersin.org
| Computational Method | Application Area | Research Objective |
| Density Functional Theory (DFT) | Reaction Mechanism, Predictive Synthesis | Optimize reaction conditions and predict product formation. |
| Molecular Dynamics (MD) | Materials Science, Self-Assembly | Simulate the formation of ordered structures and materials. |
| Molecular Docking / QSAR | Drug Discovery | Identify potential biological targets and guide analog design. |
The development of efficient and modular synthetic routes to this compound and its analogs will pave the way for its use in combinatorial chemistry and high-throughput synthesis (HTS). bmglabtech.com The creation of chemical libraries based on this scaffold can significantly accelerate the discovery of new bioactive compounds and functional materials. mdpi.comnih.gov
Future research in this area should include:
Library Synthesis: The development of solid-phase or solution-phase parallel synthesis methods to generate large libraries of derivatives. The modular nature of indole synthesis is particularly well-suited for creating libraries of substituted compounds. nih.gov This could involve varying substituents at the N1, C2, C3 (via cross-coupling), and C4 (via modification of the amino group) positions.
DNA-Encoded Libraries (DELs): The synthesis of DNA-encoded libraries of this compound derivatives would allow for the screening of vast numbers of compounds against biological targets. acs.org This technology combines the power of combinatorial chemistry with the efficiency of molecular biology.
High-Throughput Screening (HTS): Once libraries are synthesized, HTS assays can be employed to rapidly screen for compounds with desired biological activities, such as enzyme inhibition or receptor binding. nih.govnih.govenamine.net This is a cornerstone of modern drug discovery. The unique substitution pattern of this compound may lead to the discovery of hits with novel mechanisms of action.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Chloro-1H-indol-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : A widely used approach involves coupling reactions, such as nucleophilic substitution or Buchwald-Hartwig amination, to introduce the chloro and amine groups. For example, chloro-substituted indoles can be synthesized via palladium-catalyzed cross-coupling of halogenated intermediates with ammonia equivalents. Optimization includes adjusting reaction temperature (e.g., 80–120°C), catalyst loading (e.g., 5–10 mol% Pd), and solvent choice (e.g., DMF or THF) to improve yield and purity . Pre-functionalization of the indole core at the 4-position may require protecting groups to direct regioselectivity during chlorination.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The chloro substituent at position 3 deshields neighboring protons, causing distinct splitting patterns (e.g., singlet for H-2 due to lack of coupling). The amine proton (H-4) typically appears as a broad singlet (~δ 5–6 ppm) in DMSO-d₆ .
- HRMS : Prioritize molecular ion peaks ([M+H]⁺) with exact mass matching the theoretical value (e.g., C₈H₇ClN₂: 166.0265 Da). Isotopic patterns for chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) confirm substitution .
- FT-IR : N-H stretching (3200–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) validate functional groups.
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data when determining the solid-state structure of this compound derivatives?
- Methodological Answer : Discrepancies often arise from disordered chloro/amine groups or twinning. Use SHELX programs (e.g., SHELXL for refinement) to model disorder by splitting atomic positions and applying restraints. For twinned data, employ the TWIN/BASF commands to refine twin fractions. Validate with R-factor convergence (<5% difference between R₁ and wR₂) and check residual electron density maps for unmodeled features .
Q. What strategies are employed to analyze contradictory biological activity data in structure-activity relationship (SAR) studies of chloro-substituted indole amines?
- Methodological Answer :
- Control Experiments : Synthesize analogs (e.g., 5-Cl, 6-Cl isomers) to isolate the effect of substitution patterns. For example, compare 3-Cl vs. 5-Cl derivatives in assays to determine positional influence .
- Data Normalization : Account for batch-to-batch variability in compound purity (e.g., via HPLC) and cell-line heterogeneity (e.g., use isogenic controls).
- Statistical Modeling : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft parameters) properties with activity trends. Discrepancies may highlight off-target effects requiring proteomic profiling .
Q. How can computational methods guide the design of this compound derivatives with improved binding affinity?
- Methodological Answer :
- Docking Studies : Use MOE or AutoDock to predict binding poses in target proteins (e.g., Bcl-2/Mcl-1). Focus on chloro-amine interactions with hydrophobic pockets and hydrogen-bond donors.
- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. Calculate binding free energies (MM-PBSA/GBSA) to rank derivatives. Validate with SPR or ITC for experimental KD values .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in NMR spectra when synthesizing this compound analogs?
- Methodological Answer :
- Proton Assignment : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) to resolve ambiguities. For example, unexpected splitting in H-5 may indicate rotameric forms of the amine group.
- Impurity Identification : Use LC-MS to detect byproducts (e.g., di-chlorinated species or oxidation products). Adjust purification protocols (e.g., gradient elution in flash chromatography) to isolate the target compound .
Q. What experimental controls are critical when evaluating the stability of this compound under varying pH conditions?
- Methodological Answer :
- Buffer Systems : Test stability in PBS (pH 7.4), acetate (pH 5.0), and carbonate (pH 9.0) over 24–72 hours. Monitor degradation via HPLC-UV at λ = 254 nm.
- Mass Balance : Ensure total peak area (parent + degradants) remains constant; deviations suggest irreversible polymerization or volatile byproducts.
- Temperature Control : Conduct parallel studies at 4°C, 25°C, and 37°C to isolate pH effects from thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
